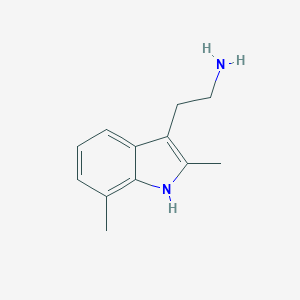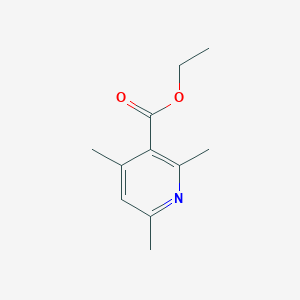![molecular formula C15H11Cl4NO2 B185975 N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 24727-40-0](/img/structure/B185975.png)
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide (also known as CPMA) is a synthetic compound that has been extensively studied for its potential use in scientific research. CPMA belongs to the class of compounds known as chloroacetanilides, which have been widely used as herbicides.
Wirkmechanismus
CPMA inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This inhibition leads to a decrease in the production of fatty acids, which are essential for the growth and development of plants.
Biochemical and Physiological Effects:
CPMA has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of ACC, which leads to a decrease in the production of fatty acids. This, in turn, leads to a decrease in the growth and development of plants. CPMA has also been shown to induce oxidative stress in plants, which can lead to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPMA in lab experiments is that it is a well-characterized compound with a known mechanism of action. This allows researchers to design experiments that specifically target the activity of ACC in plants. However, one limitation of using CPMA is that it is a synthetic compound that may not accurately reflect the effects of natural herbicides on plants.
Zukünftige Richtungen
There are a number of future directions for research on CPMA. One area of interest is the development of new herbicides that target the ACC enzyme. Another area of interest is the use of CPMA as a tool to study the role of fatty acids in plant growth and development. Additionally, CPMA may have potential applications in the development of new drugs for the treatment of diseases such as cancer, which are characterized by abnormal fatty acid metabolism.
Synthesemethoden
The synthesis of CPMA involves the reaction of 2,4,6-trichlorophenol with chloroacetyl chloride to form 2,4,6-trichlorophenoxyacetyl chloride. This intermediate is then reacted with 4-chlorobenzylamine to yield CPMA.
Wissenschaftliche Forschungsanwendungen
CPMA has been used in scientific research as a tool to study the role of the herbicide target site in plants. It has been shown to inhibit the growth of various plant species by interfering with the biosynthesis of fatty acids. CPMA has also been used to investigate the mechanism of action of other herbicides.
Eigenschaften
CAS-Nummer |
24727-40-0 |
|---|---|
Produktname |
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
Molekularformel |
C15H11Cl4NO2 |
Molekulargewicht |
379.1 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl4NO2/c16-10-3-1-9(2-4-10)7-20-14(21)8-22-15-12(18)5-11(17)6-13(15)19/h1-6H,7-8H2,(H,20,21) |
InChI-Schlüssel |
YWNGLAYYWCADFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
24727-40-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)










